![molecular formula C25H17F3N2O4 B2383584 3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888459-16-3](/img/structure/B2383584.png)
3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
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Overview
Description
The compound “3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran is a heterocyclic compound, and it’s a core structural component of various biologically active natural medicines and synthetic chemical raw materials .
Molecular Structure Analysis
Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . The compound has additional functional groups attached to the benzofuran core, including a cinnamamido group, a phenyl group with a trifluoromethoxy substituent, and a carboxamide group.Scientific Research Applications
- Soluble Epoxide Hydrolase (sEH) : Some derivatives containing the CF₃O group have shown promise as sEH inhibitors, which could have implications in cardiovascular and inflammatory diseases .
- These materials find applications in smart windows, displays, and sensors, where reversible color changes are desirable .
Medicinal Chemistry and Drug Development
Electrochromic Materials
Fluorine Chemistry and Synthetic Methodology
Mechanism of Action
properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O4/c26-25(27,28)34-18-13-11-17(12-14-18)29-24(32)23-22(19-8-4-5-9-20(19)33-23)30-21(31)15-10-16-6-2-1-3-7-16/h1-15H,(H,29,32)(H,30,31)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIGHBBCZRICMI-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide |
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